3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one
Description
3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-19-12-13(11-17-19)4-5-15(22)21-9-7-20(8-10-21)14-3-2-6-16-18-14/h2-3,6,11-12H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXIRPFBKJXKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCN(CC2)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Formation of the pyridazine ring: This can be synthesized by the condensation of a dihydropyridazine with an appropriate aldehyde or ketone.
Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.
Coupling reactions: The final compound can be obtained by coupling the pyrazole, pyridazine, and piperazine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
The uniqueness of 3-(1-Methylpyrazol-4-yl)-1-(4-pyridazin-3-ylpiperazin-1-yl)propan-1-one lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
